2-(Trifluoromethyl)naphthalene-5-methanol
CAS No.:
Cat. No.: VC15951783
Molecular Formula: C12H9F3O
Molecular Weight: 226.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H9F3O |
|---|---|
| Molecular Weight | 226.19 g/mol |
| IUPAC Name | [6-(trifluoromethyl)naphthalen-1-yl]methanol |
| Standard InChI | InChI=1S/C12H9F3O/c13-12(14,15)10-4-5-11-8(6-10)2-1-3-9(11)7-16/h1-6,16H,7H2 |
| Standard InChI Key | DVISTDFXDYJAEB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=CC(=C2)C(F)(F)F)C(=C1)CO |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Key Characteristics
The molecular structure of 2-(Trifluoromethyl)naphthalene-5-methanol combines a naphthalene backbone with two functional groups: a strongly electron-withdrawing trifluoromethyl group and a polar hydroxymethyl group. This juxtaposition creates a molecule with distinct electronic and steric properties. Key parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₉F₃O |
| Molecular Weight | 226.19 g/mol |
| CAS Registry Number | 1261737-31-8 |
| Functional Groups | -CF₃ (2-position), -CH₂OH (5-position) |
The trifluoromethyl group enhances metabolic stability and lipophilicity, traits valuable in drug design, while the hydroxymethyl group offers sites for further derivatization .
Synthetic Routes and Reaction Mechanisms
Retrosynthetic Analysis
Two primary strategies emerge for synthesizing 2-(Trifluoromethyl)naphthalene-5-methanol:
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Direct Functionalization of Naphthalene:
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Friedel-Crafts trifluoromethylation at the 2-position followed by hydroxymethylation at the 5-position.
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Challenges include regioselectivity control, as trifluoromethyl groups are meta-directing.
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Stepwise Assembly:
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Construction of the naphthalene core via Diels-Alder or Haworth reactions, with pre-installed -CF₃ and -CH₂OH groups.
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Reported Analogous Syntheses
While no direct synthesis of this compound is documented, related methodologies include:
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Trifluoromethylation: Gøgsig et al. (2008) demonstrated electrophilic trifluoromethylation using reagents like 2,2,2-trifluoroethyl tosylate .
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Hydroxymethylation: Kondratenko et al. (2012) achieved hydroxymethylation of naphthoquinones via nucleophilic substitution with formaldehyde derivatives .
A plausible pathway involves:
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Trifluoromethylation of 5-methoxynaphthalene using CF₃Cu(I) reagents.
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Demethylation of the methoxy group to yield a phenol intermediate.
Physicochemical Properties and Stability
Solubility and Partitioning
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LogP: Estimated at ~2.5–3.0 (moderately lipophilic due to -CF₃).
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Solubility: Low water solubility (<1 mg/mL); soluble in polar aprotic solvents (DMF, DMSO) and chlorinated hydrocarbons.
Thermal Stability
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The -CF₃ group enhances thermal stability compared to non-fluorinated analogs.
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Predicted decomposition temperature: >250°C (based on similar fluorinated aromatics) .
Future Research Directions
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Synthetic Optimization: Develop catalytic asymmetric routes for enantioselective derivatization.
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Biological Screening: Evaluate antimicrobial, anticancer, and anti-inflammatory activities in in vitro models.
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Materials Characterization: Study crystallographic packing via X-ray diffraction to engineer supramolecular architectures .
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